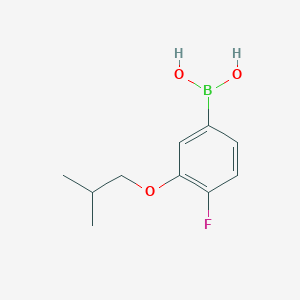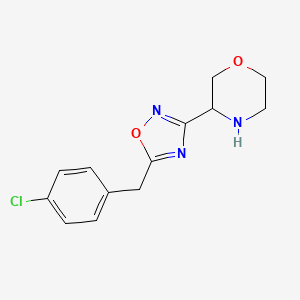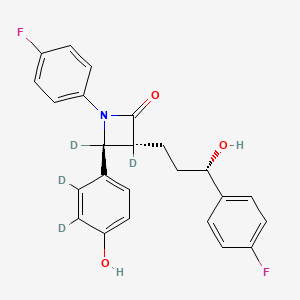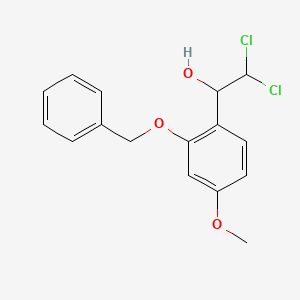
1-(2-(Benzyloxy)-4-methoxyphenyl)-2,2-dichloroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Benzyloxy)-4-methoxyphenyl)-2,2-dichloroethanol is an organic compound that features a benzyloxy group, a methoxy group, and two chlorine atoms attached to an ethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)-4-methoxyphenyl)-2,2-dichloroethanol typically involves the following steps:
Methoxylation: The methoxy group is introduced via methylation of the phenol using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Benzyloxy)-4-methoxyphenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of benzyloxy-4-methoxybenzaldehyde.
Reduction: Formation of 1-(2-(Benzyloxy)-4-methoxyphenyl)ethanol.
Substitution: Formation of 1-(2-(Benzyloxy)-4-methoxyphenyl)-2-azidoethanol or 1-(2-(Benzyloxy)-4-methoxyphenyl)-2-thioethanol.
Aplicaciones Científicas De Investigación
1-(2-(Benzyloxy)-4-methoxyphenyl)-2,2-dichloroethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(2-(Benzyloxy)-4-methoxyphenyl)-2,2-dichloroethanol exerts its effects involves interactions with specific molecular targets. The benzyloxy and methoxy groups can interact with enzymes or receptors, altering their activity. The chlorine atoms may enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby modulating biological pathways.
Comparación Con Compuestos Similares
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: Known for its antifungal activity.
1-(2-Benzyloxy-2-phenylethyl)-imidazole: Used as an antifungal agent.
1-(2-Benzyloxy-2-phenylethyl)-pyrazole: Investigated for its biological activities.
Uniqueness: 1-(2-(Benzyloxy)-4-methoxyphenyl)-2,2-dichloroethanol is unique due to the presence of both benzyloxy and methoxy groups, which confer specific chemical properties and reactivity. The dichloroethanol backbone further enhances its potential for diverse chemical transformations and biological interactions.
Propiedades
Fórmula molecular |
C16H16Cl2O3 |
|---|---|
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(4-methoxy-2-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C16H16Cl2O3/c1-20-12-7-8-13(15(19)16(17)18)14(9-12)21-10-11-5-3-2-4-6-11/h2-9,15-16,19H,10H2,1H3 |
Clave InChI |
LLEROWLBBCNCST-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(C(Cl)Cl)O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


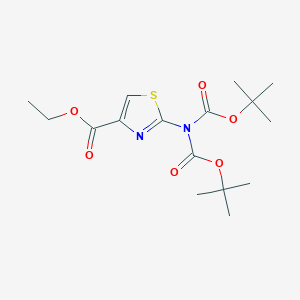

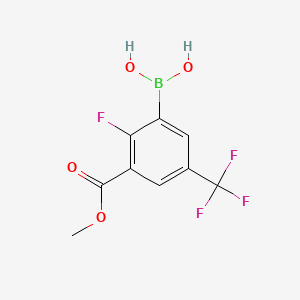

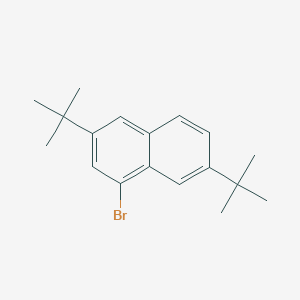

![4'-Bromo-2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14025861.png)

![Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl](/img/structure/B14025882.png)
